Differential Insect Antennal Response Activity vs. Allyloxy Analogs
The target compound serves as a key intermediate for 1-ethoxy-4-propoxybenzene, which is a member of a class of 1-alkoxy-4-propoxybenzenes identified as highly potent, long-term inhibitors of male gypsy moth antennal responses to its sex pheromone. In comparative electroantennogram (EAG) studies, the 1-alkoxy-4-propoxybenzene class demonstrated robust long-term inhibition, a functional outcome that was not observed with the most active short-term inhibitor, which was a mixture of 1-allyl-2,4-dimethoxybenzene and 2-allyl-1,3-dimethoxybenzene [1]. The study concluded that the 1-alkoxy-4-propoxybenzene scaffold, for which our compound is a direct precursor, is essential for achieving this specific long-term inhibitory profile, which is distinct from the effects of DEET and other structural analogs [1].
| Evidence Dimension | Electroantennogram (EAG) response - long-term inhibition |
|---|---|
| Target Compound Data | N/A (1-(2-Bromoethoxy)-4-propoxybenzene is the synthetic precursor) |
| Comparator Or Baseline | Baseline: 1-ethoxy-4-propoxybenzene (synthesized from target); Comparator 1: 1-allyl-2,4-dimethoxybenzene mixture; Comparator 2: DEET |
| Quantified Difference | The 1-alkoxy-4-propoxybenzene class exhibited robust long-term inhibition, whereas the allyl-dimethoxybenzene mixture was the most active short-term inhibitor. DEET was more specific but did not inhibit recovery, unlike 1-ethoxy-4-propoxybenzene. |
| Conditions | Electroantennogram (EAG) recordings on antennae of male Lymantria dispar (gypsy moth) stimulated with (+)-disparlure pheromone. |
Why This Matters
This demonstrates that the compound's specific substitution pattern is critical for synthesizing a class of molecules with a unique and quantifiable biological activity profile, which is essential for insect olfaction research programs.
- [1] Plettner, E., et al. (2010). Agonists and antagonists of antennal responses of gypsy moth (Lymantria dispar) to the pheromone (+)-disparlure and other odorants. Journal of Agricultural and Food Chemistry, 58(6), 3708-3719. View Source
